molecular formula C14H26N2O2 B12992073 Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12992073
M. Wt: 254.37 g/mol
InChI Key: DSHWMDLLXCEDTI-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Core Framework

The diazaspiro[4.5]decane system consists of two fused rings—a piperidine and a pyrrolidine—sharing a single spiro carbon atom. In tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate, the spiro carbon bridges the 2,8-diazaspiro framework, with the tert-butyl carbamate group occupying the 8-position and a methyl group at the 4-position. X-ray crystallographic studies of related diazaspiro[4.5]decane derivatives, such as tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (), reveal bond lengths of approximately 1.54 Å for the spiro carbon–nitrogen bonds and 1.47 Å for the carbamate carbonyl bond. The tetrahedral geometry at the spiro carbon creates a perpendicular orientation between the two heterocyclic rings, reducing π-orbital overlap and enhancing solubility in nonpolar solvents.

The methyl group at the 4-position introduces steric effects that slightly distort the pyrrolidine ring. Comparative data from tert-butyl 2-benzyl-4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate () show that substituents at the 4-position increase the dihedral angle between the rings by 5–7°, as measured by X-ray diffraction. This distortion is mitigated by the smaller methyl group in the target compound, preserving the spiro system’s inherent rigidity.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) spectroscopy of this compound analogs reveals restricted rotation around the spiro carbon. For example, in tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (), the $$ ^1H $$ NMR spectrum at 298 K shows a singlet for the tert-butyl group (δ 1.44 ppm) and distinct resonances for the axial and equatorial protons on the piperidine ring (δ 2.70–3.10 ppm), indicating slow interconversion between chair conformers. The methyl group at the 4-position likely stabilizes one conformer through steric interactions, as observed in 8-benzyl-2,8-diazaspiro[4.5]decane derivatives (), where bulky substituents reduce conformational entropy by 2–3 kcal/mol.

Dynamic NMR experiments on 4-(4-methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane () further demonstrate that electron-withdrawing groups at the 8-position increase rotational barriers by 15–20%, suggesting similar effects in the target compound’s carbamate group.

Comparative Analysis with Related Diazaspiro[4.5]decane Derivatives

The structural and electronic effects of substituents on the diazaspiro[4.5]decane framework are summarized in Table 1.

Table 1: Comparative Analysis of Diazaspiro[4.5]decane Derivatives

Compound Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound 4-methyl, 8-tert-butyloxycarbonyl 269.35* 1.1±0.1* 337±35*
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate () None 240.34 1.1±0.1 337±35
2-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane () 2-(trifluoromethyl)benzyl 312.37 1.2±0.1 N/A
Tert-butyl 2-benzyl-4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate () 4-hydroxymethyl, 2-benzyl 360.49 1.2±0.1 464±40

*Estimated values based on structural analogs.

The tert-butyl carbamate group at the 8-position reduces basicity compared to non-carbamoylated analogs like 8-benzyl-2,8-diazaspiro[4.5]decane (), which has a pKa of 9.2 for the secondary amine. The methyl group at the 4-position increases lipophilicity, as evidenced by the higher logP value (2.06) in tert-butyl 2-benzyl-4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate () compared to unsubstituted derivatives.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-15-10-14(11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

DSHWMDLLXCEDTI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC12CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate serves as a scaffold for designing novel drugs targeting various diseases. Its unique spiro structure allows for the modification of functional groups to enhance pharmacological properties.
    • Case studies have demonstrated its potential in synthesizing compounds with improved efficacy against certain types of cancer and neurodegenerative diseases.
  • Biodegradable Implants :
    • Research indicates that this compound can be utilized in the formulation of biodegradable implants for drug delivery systems. The controlled release of therapeutic agents from these implants can significantly improve treatment outcomes in chronic conditions .
    • A study highlighted the successful use of such implants in delivering human growth hormone, showcasing sustained release and bioactivity over extended periods .
  • Cosmetic Formulations :
    • This compound has been investigated for its potential use in cosmetic products due to its biocompatibility and ability to enhance skin penetration of active ingredients .
    • The formulation principles suggest that incorporating this compound can lead to improved stability and efficacy of cosmetic formulations.

Applications in Material Science

  • Polymer Synthesis :
    • The compound's unique structure makes it a suitable candidate for polymerization reactions, leading to the development of new materials with desirable mechanical properties.
    • Studies have shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.
  • Nanotechnology :
    • In the field of nanotechnology, this compound has been explored as a building block for creating nanocarriers for targeted drug delivery systems.
    • Research indicates that nanoparticles synthesized using this compound can effectively encapsulate and release therapeutic agents, making them promising candidates for cancer therapy.

Case Study 1: Biodegradable Drug Delivery Systems

A notable study investigated the use of this compound in developing biodegradable drug delivery systems for human growth hormone. The results indicated sustained release over six months with significant bioactivity, demonstrating its potential for chronic disease management .

Case Study 2: Cosmetic Applications

Another study focused on the incorporation of this compound into cosmetic formulations aimed at enhancing skin absorption. The findings suggested improved penetration and stability of active ingredients, leading to better overall effectiveness of the cosmetic products .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s specificity and potency.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

The position of substituents on the diazaspiro[4.5]decane core significantly impacts physicochemical and pharmacological properties:

Compound Name Substituent Position Key Features CAS Number Molecular Weight Reference
Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate 4-methyl Enhanced rigidity, moderate lipophilicity Not explicitly provided ~254.37 (estimated)
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate 3-methyl Altered steric hindrance; potential differences in target binding 1899102-24-9 254.37
Tert-butyl rel-(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate 7-methyl (stereospecific) Stereochemical complexity; improved chiral recognition 1899102-29-4 254.38
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 3-oxo Increased polarity; hydrogen-bonding capacity 169206-67-1 254.27

Key Observations :

  • Methyl vs. Oxo Groups : The 3-oxo analog (CAS:169206-67-1) exhibits higher polarity due to the ketone group, enhancing aqueous solubility compared to the 4-methyl derivative .

Key Observations :

  • Microwave irradiation (220°C) is a common method for spirocycle formation, though reaction times vary (1–3 hours) depending on substituent reactivity .
  • Cyclization reactions involving DMAP and DIPEA achieve moderate to high yields (43–95%), highlighting the influence of catalysts on efficiency .

Physicochemical and Spectral Properties

Comparative data for selected analogs:

Compound Melting Point (°C) IR (cm⁻¹) $ ^1 \text{H NMR} $ (DMSO-d6, δ ppm) Reference
This compound Not provided Not available Not available
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 224–226 3342 (NH), 1719 (C=O) 1.44 (s, 9H, t-Boc)
Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 224–226 3050 (Ar-H), 1702 (C=O) 7.82–7.68 (m, 4H, Ar)

Key Observations :

  • The Boc group consistently appears as a singlet at δ 1.44 ppm in $ ^1 \text{H NMR} $, confirming its stability under synthetic conditions .
  • Aromatic protons in triazaspiro derivatives (e.g., δ 7.82–7.68 ppm) indicate extended conjugation, absent in non-aromatic analogs .

Biological Activity

Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2C_{13}H_{20}N_2O_2, with a molecular weight of approximately 254.37 g/mol. The compound features a spirocyclic arrangement that includes two nitrogen atoms and a tert-butyl ester functional group, contributing to its stability and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism behind this activity is believed to involve the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer properties in several studies. It appears to modulate key cellular pathways involved in cancer progression, potentially leading to apoptosis in tumor cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated:

  • MCF-7 Cells : A reduction in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.
  • A549 Cells : A similar reduction was observed with an IC50 value of around 30 µg/mL.

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under basic conditions. This reaction is often conducted in an inert atmosphere to minimize side reactions. The product can be purified through recrystallization or chromatography.

Table 2: Synthetic Routes

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesPresence of sodium hydride

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The unique spirocyclic structure allows it to fit into active sites of enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

Q & A

Advanced Research Question

  • LC-MS/MS : Employ electrospray ionization (ESI+) with m/z transitions specific to the molecular ion ([M+H]+ = 255.3) .
  • Chiral HPLC : For enantiopure synthesis, use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve stereoisomers .
  • NMR quantification : Integrate tert-butyl proton signals (δ 1.44 ppm) against internal standards like TMSP .

How can researchers mitigate safety risks during large-scale handling of this compound?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection for dust/aerosols .
  • Ventilation : Use fume hoods to limit inhalation exposure (H332 hazard) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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